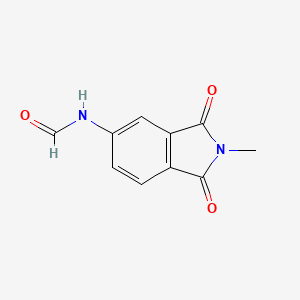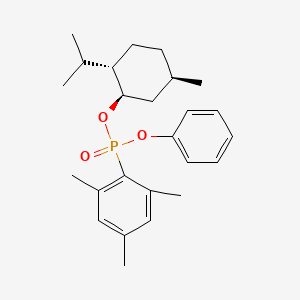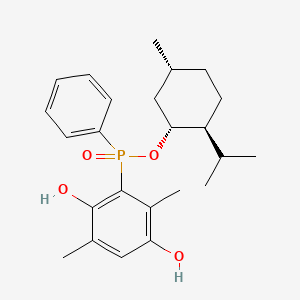![molecular formula C11H11NO2 B12899352 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone CAS No. 57778-45-7](/img/structure/B12899352.png)
1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. The presence of the isoxazole ring in various compounds has been associated with a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
准备方法
The synthesis of 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of the isoxazole ring. This reaction is typically carried out under mild conditions using a suitable catalyst . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment .
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process.
化学反应分析
1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
科学研究应用
1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound has shown promising biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents targeting various diseases.
Medicine: The compound is being investigated for its potential use in the treatment of various medical conditions, including cancer, infectious diseases, and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
相似化合物的比较
1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone can be compared with other similar compounds, such as:
- 1-(3-Methylbenzo[c]isoxazol-6-yl)ethanone
- 1-(3-Propylbenzo[c]isoxazol-6-yl)ethanone
- 1-(3-Butylbenzo[c]isoxazol-6-yl)ethanone
These compounds share a similar isoxazole core structure but differ in the substituents attached to the ring. The unique properties of this compound, such as its specific biological activities and chemical reactivity, make it distinct from these related compounds.
属性
CAS 编号 |
57778-45-7 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
1-(3-ethyl-2,1-benzoxazol-6-yl)ethanone |
InChI |
InChI=1S/C11H11NO2/c1-3-11-9-5-4-8(7(2)13)6-10(9)12-14-11/h4-6H,3H2,1-2H3 |
InChI 键 |
OGUZRCDXKSMGMQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C=CC(=CC2=NO1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[(2-Methoxy-5-nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12899274.png)


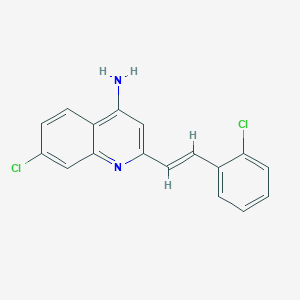
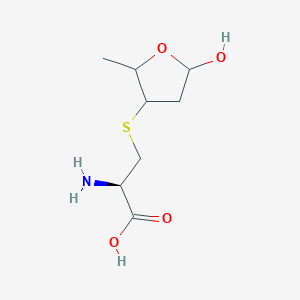
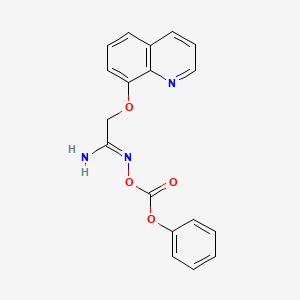
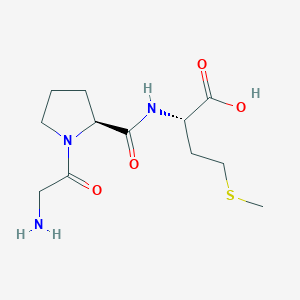
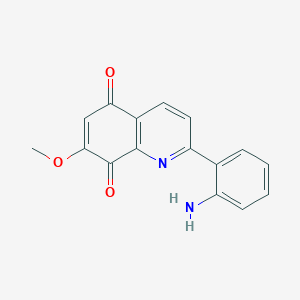
![Cis-octahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B12899337.png)
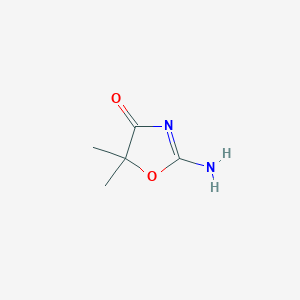
![1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12899344.png)
